1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20195366
InChI: InChI=1S/C19H24N4O3/c1-12-7-13(2)22-19(21-12)20-10-18(24)23-6-5-14-8-16(25-3)17(26-4)9-15(14)11-23/h7-9H,5-6,10-11H2,1-4H3,(H,20,21,22)
SMILES:
Molecular Formula: C19H24N4O3
Molecular Weight: 356.4 g/mol

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone

CAS No.:

VCID: VC20195366

Molecular Formula: C19H24N4O3

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone -

Description

The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone is a synthetic organic molecule with a complex structure. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound features a dihydroisoquinoline core substituted with methoxy groups and an ethanone moiety linked to a dimethylpyrimidinylamino group.

Molecular Formula and Weight

  • Molecular Formula: C17H23N3O3

  • Molecular Weight: Approximately 317.39 g/mol

Key Functional Groups

  • Dihydroisoquinoline Core: A bicyclic structure providing rigidity and potential biological activity.

  • Methoxy Substituents: Located at positions 6 and 7 of the isoquinoline ring, enhancing solubility and electronic properties.

  • Ethanone Moiety: Acts as a linker between the isoquinoline and pyrimidine groups.

  • Dimethylpyrimidinylamino Group: Contributes to hydrogen bonding and potential pharmacological interactions.

IUPAC Name

The IUPAC name of the compound is 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Formation of the Isoquinoline Core:

    • Starting with catechol derivatives, methoxy groups are introduced via methylation.

    • Cyclization reactions yield the dihydroisoquinoline framework.

  • Attachment of Ethanone Side Chain:

    • The ethanone moiety is introduced through acylation reactions using appropriate reagents.

  • Coupling with Dimethylpyrimidine Derivative:

    • The amination step links the pyrimidine group to the ethanone side chain.

These steps require precise control of reaction conditions to ensure high yield and purity.

Drug Discovery

This compound serves as a scaffold for designing molecules targeting enzymes or receptors involved in neurological disorders.

Chemical Biology

Due to its functional groups, it can be used as a probe in biochemical assays.

Material Science

Isoquinoline derivatives have been studied for their optical and electronic properties in material applications.

Product Name 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone
Molecular Formula C19H24N4O3
Molecular Weight 356.4 g/mol
IUPAC Name 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone
Standard InChI InChI=1S/C19H24N4O3/c1-12-7-13(2)22-19(21-12)20-10-18(24)23-6-5-14-8-16(25-3)17(26-4)9-15(14)11-23/h7-9H,5-6,10-11H2,1-4H3,(H,20,21,22)
Standard InChIKey DSBUHEYGTSOFJQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)NCC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C
PubChem Compound 91640568
Last Modified Aug 15 2024

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